molecular formula C10H4Cl2N2O B13242737 2,4-Dichloro-6-hydroxyquinoline-3-carbonitrile

2,4-Dichloro-6-hydroxyquinoline-3-carbonitrile

Cat. No.: B13242737
M. Wt: 239.05 g/mol
InChI Key: JKVQFPLDUZDXND-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-hydroxyquinoline-3-carbonitrile is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. This compound, in particular, has garnered attention due to its unique chemical structure and potential biological activities.

Preparation Methods

The synthesis of 2,4-Dichloro-6-hydroxyquinoline-3-carbonitrile typically involves the reaction of 2,4-dichloroaniline with malononitrile in the presence of a base, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,4-Dichloro-6-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-hydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

2,4-Dichloro-6-hydroxyquinoline-3-carbonitrile can be compared with other quinoline derivatives, such as:

    4,6-Dichloroquinoline-3-carbonitrile: Similar in structure but lacks the hydroxyl group, which may affect its biological activity.

    8-Hydroxyquinoline: Known for its antimicrobial properties, but differs in the position of the hydroxyl group.

    Quinoline N-oxides: These compounds have different oxidation states and may exhibit distinct biological activities

Properties

Molecular Formula

C10H4Cl2N2O

Molecular Weight

239.05 g/mol

IUPAC Name

2,4-dichloro-6-hydroxyquinoline-3-carbonitrile

InChI

InChI=1S/C10H4Cl2N2O/c11-9-6-3-5(15)1-2-8(6)14-10(12)7(9)4-13/h1-3,15H

InChI Key

JKVQFPLDUZDXND-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=C(C(=N2)Cl)C#N)Cl

Origin of Product

United States

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